molecular formula C14H20N2O B191207 Esermethole CAS No. 65166-97-4

Esermethole

Cat. No. B191207
CAS RN: 65166-97-4
M. Wt: 232.32 g/mol
InChI Key: WKJDLYATGMSVOQ-KGLIPLIRSA-N
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Description

Esermethole is a chemical compound with the molecular formula C14H20N2O . It has an average mass of 232.321 Da and a monoisotopic mass of 232.157562 Da . It is also known by its IUPAC name, (3aS,8aR)-5-Methoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole .


Synthesis Analysis

The synthesis of Esermethole and its analogues has been achieved through a general and flexible synthetic route towards the synthesis of pyrroloindoline alkaloids . This strategy involves a palladium-mediated sequential arylation–allylation of o-bromoanilides, leading to the construction of oxindoles bearing a full carbon quaternary center . Triphenylphosphine was found to be a highly effective ligand for this one-pot transformation .


Molecular Structure Analysis

Esermethole has a complex molecular structure with two defined stereocenters . The molecule contains a total of 39 bonds, including 19 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Esermethole include a palladium-mediated sequential arylation–allylation of o-bromoanilides . This leads to the construction of oxindoles bearing a full carbon quaternary center . Other reactions include Michael additions to nitroolefins, which were highly enantioselective and offered good diastereoselectivity in the case of non-terminal nitroolefins .


Physical And Chemical Properties Analysis

Esermethole has a molecular formula of C14H20N2O, an average mass of 232.321 Da, and a monoisotopic mass of 232.157562 Da . It has two defined stereocenters .

Scientific Research Applications

  • A new synthesis method for (−)-esermethole has been developed, utilizing asymmetric alkylation at C(3) of racemic 1,3-dimethyl-5-methoxyoxindole. This process involves using chiral alkylating agents and yields (−)-esermethole with high enantiomeric excess (99.6% e.e.) (Pallavicini et al., 1994).

  • Another study describes the synthesis of both (−)- and (+)-esermethole, intermediates to (−)- and (+)-physostigmine, through a process involving phase-transfer catalyzed dimethylation, efficient resolution with optically active tartaric acids, and subsequent conversion to a carbamate. This method achieved enantiomeric excesses greater than 99.5% (Pallavicini et al., 1994).

  • A novel one-pot synthesis approach for 3-substituted hexahydropyrrolo[2,3-b]indole, including esermethole, was developed. This cascade addition/cyclization strategy offers a concise and efficient method for synthesizing esermethole (Lucarini et al., 2010).

  • An efficient route for the formal total synthesis of physostigmine and physovenine, through a Grignard reagent 1,4-addition, includes converting 2-hydroxyindolenine to esermethole. This synthesis used NMR and molecular modeling to analyze key intermediates (Morales-Ríos et al., 2002).

  • A general and flexible synthetic route for the synthesis of pyrroloindoline alkaloids, including esermethole and its analogues, was developed using a palladium-mediated sequential arylation-allylation approach (Zhou et al., 2011).

  • The synthesis of (+)-esermethole was achieved using a palladium-catalyzed enantioselective domino Heck/Intermolecular C-H Bond Functionalization process. This method created two C-C bonds while forming an all-carbon quaternary stereocenter (Kong et al., 2015).

  • A novel intramolecular carbamoylketene/alkene [2 + 2] cycloaddition was developed, applied to the enantioselective syntheses of (-)-esermethole and Takayama's intermediate for (+)-psychotrimine (Araki et al., 2013).

properties

IUPAC Name

(3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJDLYATGMSVOQ-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319130
Record name Esermethole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esermethole

CAS RN

65166-97-4
Record name Esermethole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340070
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Esermethole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
510
Citations
Y Zhou, Y Zhao, X Dai, J Liu, L Li… - Organic & Biomolecular …, 2011 - pubs.rsc.org
In this work, a general and flexible synthetic route towards the synthesis of pyrroloindoline alkaloids was developed. This new strategy features with a palladium mediated sequential …
Number of citations: 31 pubs.rsc.org
S Sugasawa, M Murayama - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
A series of 1~ tert—alky1—6, 7—dimethoxy—3, 4—dihydroisoquinolines was synthesized in high yields by cyclizing N—(3, 4—dimethoxyphenethy1)~ 2, 2, 2—trialky1acetamides with …
Number of citations: 21 www.jstage.jst.go.jp
A Pinto, Y Jia, L Neuville, J Zhu - Chemistry–A European …, 2007 - Wiley Online Library
An efficient synthesis of functionalized 3‐alkyl‐3‐cyanomethyl‐2‐oxindole 1 by a palladium‐catalyzed domino Heck–cyanation reaction has been developed. Reaction of ortho‐…
W Kong, Q Wang, J Zhu - Journal of the American Chemical …, 2015 - ACS Publications
Intramolecular asymmetric carbopalladation of N-aryl acrylamides followed by intermolecular trapping of the resulting σ-C(sp 3 )–Pd complex by azoles afforded 3,3-disubstituted …
Number of citations: 157 pubs.acs.org
FE King, R Robinson - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
… This formed a crystalline picrolonate, but the methiodide and methosulphate were syrups which reacted with picric acid to form a crystalline quaternary salt, dl-esermethole methopicrate …
Number of citations: 8 pubs.rsc.org
菅沢重彦, 村山正雄 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
N-Methyl-α-bromo-γ-phthalimidobutyranilide (X) was treated with fused aluminum chloride according to the method of Stolle, giving the corresponding oxindole derivative (XI), from …
Number of citations: 3 jlc.jst.go.jp
FE King, M Liguori, R Robinson - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… to the case of dl-esermethole and have greatly improved the details of … esermethole picrate could be isolated. In the course of these methylation experiments we isolated an esermethole …
Number of citations: 4 pubs.rsc.org
S Lucarini, F Bartoccini, F Battistoni, G Diamantini… - Organic …, 2010 - ACS Publications
… of (±)-esermethole, the penultimate intermediate to … esermethole in 87% yield. The spectral data of the compound obtained were identical with the reported data for esermethole…
Number of citations: 51 pubs.acs.org
VJ Reddy, CJ Douglas - Organic Letters, 2010 - ACS Publications
The first asymmetric cyanoamidation with synthetically useful enantioselectivity (ee up to 99%) to produce 3,3-disubstituted oxindoles is reported. Palladium catalysts with chiral …
Number of citations: 54 pubs.acs.org
M Pallavicini, E Valoti, L Villa, I Resta - Tetrahedron: Asymmetry, 1994 - Elsevier
A new synthesis of (−)-esermethole, based on the asymmetric alkylation at C(3) of racemic 1,3-dimethyl-5-methoxyoxindole (3), is described. The chloroacetyl derivatives of (−)-menthol …
Number of citations: 45 www.sciencedirect.com

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